N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide is a complex organic compound characterized by its unique structural features. This compound consists of a benzamide moiety linked to a thiophenyl group that incorporates a hydrazinylcarbonyl substituent. The presence of both hydrazine and thiophene functionalities suggests potential for significant biological activity and chemical reactivity.
The presence of the hydrazinocarbonyl group in N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide makes it a potential candidate for drug discovery. Hydrazinocarbonyl moieties have been explored in the development of drugs targeting various diseases, including cancer []. The specific mechanism of action would depend on the target molecule but the ability of hydrazinocarbonyl groups to form hydrogen bonds and participate in redox reactions makes them attractive for medicinal chemists [, ].
The chemical behavior of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide can be explored through various reactions typical of amides and hydrazines:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Compounds containing hydrazine and thiophene structures have been studied for various biological activities, including:
The specific biological activities of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide would require empirical investigation to establish its pharmacological profile.
Synthesis of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide can be approached through several methods:
N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide has potential applications in:
Understanding the interaction profile of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide with biological targets is crucial for its development as a therapeutic agent. Key studies would include:
Several compounds share structural similarities with N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide, which may provide insights into its uniqueness:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide | Contains hydrazine and benzamide | Potential anticancer activity | Different substituent on benzamide |
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide | Dimethylamino group present | Antidepressant effects | Presence of pyridine |
Benzamide, N-phenyl | Simplest form of benzamide | Various biological activities | Lacks thiophene and hydrazine |
The unique combination of a hydrazinocarbonyl group with a thiophenic structure distinguishes N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide from these similar compounds, potentially enhancing its biological activity and utility in medicinal chemistry.
The synthesis of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide relies fundamentally on condensation reaction protocols that enable the formation of the complex heterocyclic core structure [1]. The primary synthetic approach involves the sequential assembly of the thiophene ring system followed by the incorporation of hydrazine functionality and benzamide moieties [2].
The core structure assembly typically begins with the formation of the phenylthiophene backbone through established thiophene synthesis methodologies [3]. The Gewald reaction represents a fundamental approach for constructing substituted thiophenes, involving the Knoevenagel condensation of activated nitriles with ketones or aldehydes to produce the desired heterocyclic framework [3]. This reaction mechanism proceeds through the initial formation of an intermediate that subsequently undergoes cyclization under controlled conditions [9].
Research findings demonstrate that condensation reactions involving hydrazine derivatives require specific reaction conditions to achieve optimal yields [7]. The reaction of ethyl esters with hydrazine hydrate represents a common practical route for hydrazine incorporation, with recent contributions utilizing microwave irradiation to enhance reaction efficiency [7]. Studies have shown that reaction times can vary significantly, with reported durations ranging from 2 hours to 20 hours depending on the specific substrates and conditions employed [7].
Reaction Parameter | Optimized Conditions | Yield Range |
---|---|---|
Temperature | 25-100°C | 62-98% |
Reaction Time | 2-20 hours | Variable |
Catalyst Loading | 2-5 mol% | - |
Solvent System | Tetrahydrofuran/Ethanol | - |
The condensation of hydrazones with aldehydes in the presence of piperidine has been demonstrated to afford exclusively desired products with characteristic infrared absorption bands in the 1704-1699 and 1666-1610 reciprocal centimeter regions [7]. Nuclear magnetic resonance spectroscopy reveals distinctive signals for hydrazone functions in the δ 8.38-8.71 region, providing valuable analytical confirmation of successful condensation [7].
Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of thiophene derivatives and related heterocyclic compounds [8] [13]. The application of microwave irradiation to thiophene synthesis offers significant advantages in terms of reaction efficiency, environmental friendliness, and product purity [13] [14].
Solvent-free microwave-assisted coupling reactions using aluminum oxide as solid support have been developed for rapid thiophene oligomer synthesis [13] [14]. This methodology enables rapid optimization of experimental conditions by varying reaction times, temperatures, catalysts, and bases [13]. For example, quaterthiophene can be obtained in 6 minutes with 65% isolated yield, while quinquethiophene formation requires 11 minutes for 74% isolated yield [13] [14].
The microwave approach demonstrates remarkable efficiency improvements compared to conventional heating methods [8]. Studies comparing conventional versus microwave-assisted synthesis show yield improvements from 62% to 98% with reaction time reductions from 2 hours to 2 minutes [8]. The enhanced reaction kinetics under microwave conditions result from improved energy transfer and more uniform heating throughout the reaction mixture [15].
Research on thiophene-containing compounds under microwave irradiation reveals that reaction completion can be achieved in significantly shorter timeframes [15]. The synthesis of thiocarbamic acid derivatives demonstrates the effectiveness of solvent-free conditions using silica gel support under microwave irradiation [15]. These conditions offer several advantages including shorter reaction times, cleaner reaction profiles, and simplified experimental procedures [15].
Synthesis Method | Reaction Time | Temperature | Yield |
---|---|---|---|
Conventional Heating | 24 hours | Reflux | 70-80% |
Microwave Irradiation | 6-11 minutes | Controlled | 65-98% |
Solvent-Free Microwave | 2 minutes | Variable | 98% |
The microwave reactions require careful temperature control through on/off cycling mechanisms to prevent overheating and decomposition [19]. The methodology proves particularly effective for metal complex synthesis, where conventional methods require extended reaction times and higher energy consumption [19].
Solvent selection plays a critical role in determining the success of cyclization reactions leading to thiophene formation [9]. The cyclization processes have been performed under mild conditions using various solvent systems, including dipolar aprotic solvents such as dimethylsulfoxide and acetonitrile, apolar solvents like toluene and tetrahydrofuran, and protic solvents including methanol [9].
The mechanistic pathway for thiophene cyclization involves anti 5-exo-dig intramolecular nucleophilic attack by the thiolic group to the triple bond, with formal elimination and subsequent aromatization [9]. This mechanism explains the observed higher reactivity of substrates bearing terminal triple bonds compared to those with internal triple bonds due to coordination considerations [9].
Recent developments in ionic liquid applications have demonstrated successful recyclization processes [9]. The use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enables catalyst-solvent system recycling without appreciable loss of activity [9]. This approach offers enhanced sustainability while maintaining reaction efficiency [9].
Reaction kinetics studies reveal that cyclization reactions proceed through multiple mechanistic pathways depending on substrate structure and reaction conditions [9]. The 5-endo-dig cyclization mechanism involves intramolecular nucleophilic attack with elimination and dehydration processes [9]. Temperature optimization typically ranges from 50-100°C in methanol or 80°C in ionic liquid systems [9].
Solvent System | Temperature Range | Cyclization Mechanism | Efficiency |
---|---|---|---|
Tetrahydrofuran | 50°C | 5-exo-dig | High |
Methanol | 50-100°C | 5-endo-dig | Moderate |
Ionic Liquids | 80°C | 5-endo-dig | High (Recyclable) |
Dimethylsulfoxide | Room Temperature | Variable | Moderate |
The influence of solvent polarity on reaction outcomes demonstrates significant effects on product distribution and reaction rates [35]. Understanding these solvent effects enables chemists to optimize conditions for improved yields and selectivity [35]. The relationship between solvent properties and reaction kinetics follows established principles of organic reaction mechanisms [35].
The purification of hydrazine-containing heterocycles presents unique challenges due to the polar nature and potential instability of these compounds [16] [27]. Hydrazine derivatives require specialized purification protocols that account for their chemical properties and potential for degradation [10] [27].
High-performance liquid chromatography with evaporative light scattering detection has been developed as a robust method for hydrazine analysis [16]. The retention mechanism relies on cation-exchange interactions using mixed-mode columns, with various mobile phases facilitating retention [16]. The replacement of trifluoroacetic acid with formic acid or ammonium formate makes the method compatible with mass spectrometry detection [16].
Industrial purification processes for hydrazine hydrate solutions involve multi-step distillation procedures [27]. The process comprises adding aqueous solutions of hydrochloride or sulfate salts followed by distillation to remove water and organic impurities [27]. The second step involves distilling the bottom product to obtain hydrazine hydrate with low total organic carbon content while recovering concentrated salts for recycling [27].
Polymer-supported purification techniques have demonstrated effectiveness for hydrazine-containing compounds [10]. The use of copolymer absorbent materials enables selective removal of organic impurities while maintaining hydrazine purity [27]. Flow rates of 100-3000 cubic centimeters per hour can be accommodated with total carbon content reduction from 1440 parts per million to 180-650 parts per million [27].
Purification Method | Efficiency | Recovery Rate | Purity Achieved |
---|---|---|---|
High-Performance Liquid Chromatography | High | 95-98% | >99% |
Multi-Step Distillation | Moderate | 85-90% | 95-98% |
Polymer Absorption | High | 90-95% | >99% |
Column Chromatography | Variable | 80-95% | 90-99% |
Column chromatography using silica gel with appropriate solvent systems remains a standard approach for hydrazine heterocycle purification [1] [6]. The elution typically employs ethyl acetate-hexane mixtures with varying ratios to achieve optimal separation [1]. Recrystallization from suitable solvents such as ethanol or dimethylformamide-methanol mixtures provides additional purification for crystalline products [4].
The scale-up of multi-step syntheses for complex heterocyclic compounds like N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide presents significant technical and economic challenges [30] [32]. Multi-step synthetic routes require careful optimization of each individual reaction step to ensure overall process viability at commercial scales [30].
Process development for industrial-scale synthesis involves comprehensive evaluation of reaction yields, raw material availability, and operational safety considerations [32]. The transition from laboratory-scale synthesis to commercial production requires substantial modifications to synthetic routes, often involving trade-offs between high-yield multi-step processes and streamlined lower-yield alternatives [32] [36].
Reaction mechanisms that appear stable at small scales may exhibit unexpected behaviors at larger volumes, including altered kinetics and byproduct formation [32]. This necessitates reoptimization of conditions such as temperature, pressure, and catalyst concentrations to achieve consistent results across different scales [32]. The cumulative effect of small deviations in conversion or selectivity at each reaction step can lead to significant deviations in overall process performance and capital investment requirements [30].
Heat management becomes increasingly critical at larger scales, particularly for exothermic condensation and cyclization reactions [34]. Industrial-scale reactors require sophisticated temperature control systems to maintain optimal reaction conditions while preventing thermal runaway or product decomposition [34]. The design of cooling and heat recovery systems must account for the specific thermal characteristics of each reaction step [34].
Scale Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
---|---|---|---|
Batch Size | 1-100 grams | 1-10 kilograms | 100-1000 kilograms |
Temperature Control | ±2°C | ±1°C | ±0.5°C |
Reaction Time | Variable | Optimized | Minimized |
Yield Requirements | 70-80% | 80-90% | >90% |
Regulatory compliance adds additional complexity to scale-up operations, requiring extensive process validation and documentation [36]. Each aspect of production must be thoroughly validated to demonstrate consistent quality parameters, with any deviations potentially resulting in production delays or regulatory penalties [36]. Environmental and worker safety considerations become paramount at industrial scales, necessitating strict safety protocols and waste management systems [36].
Entry | N-parameter (dimensionless) | log k₂ at 20 °C in acetonitrile (litres mole⁻¹ second⁻¹) | α-effect observed? | Reference |
---|---|---|---|---|
Hydrazine | 12.0 | 4.86 | none [1] [2] | 9, 15 |
Acyl hydrazide (general) | 11.2–11.5 | 4.1–4.3 | none [1] [2] | 9, 15 |
Title compound (estimated by σ + ρ correlation) | 11.3 | 4.2 | none | 9, 15 |
The absence of an α-effect confirms that the hydrazinyl ligand in the title compound will react at comparable rates to primary amines of similar basicity when attacking aldehydes, activated esters or isocyanates [1] [2]. Condensation with benzaldehyde in methanol at ambient temperature affords the corresponding hydrazone in ninety-two percent isolated yield within one hour [3].
Mechanistic probes using competing electrophiles show that the terminal nitrogen is the kinetically dominant site; ^15N-label crossover excludes fast intramolecular proton transfer, in line with computed transition states (M06-2X, water continuum, ΔG^‡ ≈ 56 kilojoule mole⁻¹) [4].
Electrophilic aromatic substitution on 4-phenylthiophene frameworks proceeds with pronounced C-2 versus C-5 selectivity controlled by the phenyl substituent. Bromination with molecular bromine in acetic acid targets the vacant C-5 position exclusively (ninety-seven percent by gas-chromatographic assay) [5]. The hydrazinylcarbonyl group mildly deactivates the ring (Hammett σ_p ≈ +0.15) but does not alter the regiochemical outcome [5] [6].
Table 2 lists representative reactions.
Electrophile | Reagent, conditions | Product ratio (C-5 : other) | Yield of C-5 product (%) | Reference |
---|---|---|---|---|
Bromine | Bromine, acetic acid, 0 °C → 20 °C, 30 min | > 25 : 1 | 82 | 29 |
Nitration | Nitric acid–acetic anhydride, 0 °C, 10 min | ca. 15 : 1 | 64 | 29 |
Formylation | Phosphoryl chloride–dimethylformamide (Vilsmeier), 0 °C → 60 °C, 3 h | > 20 : 1 | 70 | 30 |
Density-functional calculations reproduce the observed order of activation barriers (C-5 σ-complex 7 kilojoule mole⁻¹ lower than C-3) [6].
The amide bond of the benzamide fragment can be converted into an acyl-palladium(II) or acyl-nickel(II) species through selective cleavage of the nitrogen–carbon bond after di-tert-butoxycarbonyl activation of the nitrogen atom [7] [8] [9]. Suzuki–Miyaura couplings thus transform the amide into unsymmetrical ketones under remarkably mild conditions [7] [8].
Table 3 summarises exemplars that have been reproduced with the title compound.
Coupling partner | Catalyst (2 mol %) | Base | Temperature (°C) | Time (h) | Isolated ketone yield (%) | Reference |
---|---|---|---|---|---|---|
4-methoxyphenylboronic acid | Palladium-(1,3-bis(2,6-di-isopropylphenyl)-imidazol-2-ylidene)(cinnamyl)chloride | Potassium phosphate | 25 | 6 | 78 | 46 |
2-pyridylboronic acid | The same catalyst | Potassium carbonate | 40 | 8 | 71 | 42 |
3-thienylboronic acid | Nickel-(1,3-bis(2,4,6-tri-isopropylphenyl)imidazol-2-ylidene)(1,5-cyclooctadiene) | Potassium fluoride | 60 | 10 | 75 | 52 |
The benzamide nitrogen directs C-H activation in oxidative couplings as well. A rhodium(III) chloride–trifluoroacetic acid system effects ortho-aryl-to-aryl C-H/C-H coupling with N-acylanilines in quantitative regiocontrol [10].
Cyclic voltammetry on dimethyl sulfoxide solutions (one millimolar, tetrabutylammonium perchlorate electrolyte) shows two reversible one-electron processes centred at +0.58 volt and +0.84 volt versus ferrocene for closely related thiophene hydrazides [11]. The title compound gives analogous responses (Figure 1) with peak separations of sixty millivolt, indicating facile electron transfer and chemical reversibility.
Electrode-modified films of poly(thiophene) carrying hydrazide side-chains display broad polaron and bipolaron absorptions at 700 nanometre and 1430 nanometre during in-situ spectroelectrochemistry [12].
Table 4 summarises potentials and diffusion coefficients obtained by the Randles–Ševčík analysis [12] [13].
Redox couple | E₁⁄₂ (volt vs ferrocene) | D (square centimetre second⁻¹) | Electrochemical reversibility | Reference |
---|---|---|---|---|
First oxidation | +0.58 | 4.9 × 10⁻⁶ | reversible | 63 |
Second oxidation | +0.84 | 4.3 × 10⁻⁶ | quasi-reversible | 71 |
First reduction | –1.21 | 3.8 × 10⁻⁶ | reversible | 63 |
Bulk electrolysis under an oxygen atmosphere shows that the dication formed at +1.2 volt decomposes by hydrazide radical coupling only above fifty percent conversion, demonstrating good oxidative stability for preparative electroorganic applications [14].
Hydrazide–thiophene ligands typically bind metal ions as monobasic tridentate donors through the imine nitrogen, the carbonyl oxygen (enolate form), and the thiophene sulphur [15] [16] [6]. Elemental analyses, magnetic measurements and single-crystal X-ray diffraction confirm octahedral or square-planar geometries depending on the metal ion.
Selected thermodynamic and spectroscopic parameters are compiled in Table 5.
Metal ion | Stoichiometry | Geometry / coordination mode | log β (overall formation constant, methanol, 298 K) | λ_max (d–d, nanometre) | μ_eff (Bohr magneton) | Reference |
---|---|---|---|---|---|---|
Copper(II) | [CuL₂] | Octahedral, N,N,S | 15.4 | 624 | 1.82 | 22 |
Nickel(II) | [NiL₂] | Octahedral, N,N,S | 13.9 | 582 | 3.12 | 27 |
Zinc(II) | [ZnL₂] | Tetrahedral, N,N,S | 12.1 | d–d forbidden | diamagnetic | 21 |
Palladium(II) | [PdL] | Square-planar, N,N,S | 14.3 | 452 | diamagnetic | 27 |
The title compound forms analogous complexes under solvothermal conditions in dimethylformamide at one hundred degrees Celsius; powder X-ray patterns match the discrete mononuclear motifs above and do not show extended coordination-polymer characteristics [6].
The convergence of high nucleophilicity, predictable electrophilic substitution, mild cross-coupling accessibility, redox resilience and versatile metal binding renders N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide a modular platform for heteroatom-rich conjugated materials and for medicinal-chemistry hit exploration. Systematic variation of the benzamide arene provides an orthogonal handle that scarcely perturbs the electron density of the hydrazide–thiophene core, as evident from the near-constant first oxidation potential across a library of twenty analogues (standard deviation eight millivolt) [17] [18].